molecular formula C17H12BrClN4O B11661033 N'-[(E)-(4-bromophenyl)methylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11661033
M. Wt: 403.7 g/mol
InChI Key: PBJKEPGGEYQRAZ-KEBDBYFISA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and pyrazole groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-bromobenzaldehyde with 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing bromine or chlorine.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N’-[(E)-(2-chlorophenyl)methylidene]benzohydrazide
  • N’-[(E)-(4-TERT-BUTYLPHENYL)METHYLIDENE]-2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

N’-[(E)-(4-bromophenyl)methylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of bromine, chlorine, and pyrazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H12BrClN4O

Molecular Weight

403.7 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-3-(2-chlorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H12BrClN4O/c18-12-7-5-11(6-8-12)10-20-23-17(24)16-9-15(21-22-16)13-3-1-2-4-14(13)19/h1-10H,(H,21,22)(H,23,24)/b20-10+

InChI Key

PBJKEPGGEYQRAZ-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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